molecular formula C6H12FN B12998304 (2R,4R)-4-Fluoro-2-methylpiperidine

(2R,4R)-4-Fluoro-2-methylpiperidine

Cat. No.: B12998304
M. Wt: 117.16 g/mol
InChI Key: YKJGQFJFDSSLBX-PHDIDXHHSA-N
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Description

(2R,4R)-4-Fluoro-2-methylpiperidine is a fluorinated piperidine derivative characterized by stereospecific methyl and fluorine substituents at the 2R and 4R positions, respectively. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The introduction of fluorine enhances lipophilicity and metabolic stability, while the methyl group contributes to steric effects, influencing target binding. This compound is frequently employed as a synthetic intermediate in drug development, particularly in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2R,4R)-4-fluoro-2-methylpiperidine

InChI

InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

YKJGQFJFDSSLBX-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)F

Canonical SMILES

CC1CC(CCN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Fluoro-2-methylpiperidine can be achieved through several methods. One common approach involves the use of (2R,4R)-4-methylpiperidine as a starting material. The fluorination of (2R,4R)-4-methylpiperidine can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the use of (2R,4R)-4-methylpiperidine-2-carboxylate as a precursor, followed by fluorination and subsequent reduction to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of (2R,4R)-4-Fluoro-2-methylpiperidine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly fluorinating agents and catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoro-2-methylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4R)-4-Fluoro-2-methylpiperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoro-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (2R,4R)-4-Fluoro-2-methylpiperidine are influenced by its stereochemistry and substituents. Below is a comparative analysis with analogous compounds:

Structural Analogs

Compound Name Substituents/Modifications Key Features Reference
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde Fluorine at aromatic ring; piperidine linked via methylene Increased aromaticity enhances π-π interactions; aldehyde group enables conjugation.
(2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate Hydroxyl at C4; carboxylate ester at C2 Polar hydroxyl group improves aqueous solubility; ester moiety aids prodrug design.
cis-4-Hydroxy-D-proline Hydroxyl at C4; pyrrolidine core Bioactive in collagen synthesis; stereochemistry critical for enzyme binding.
3-Bromo-5-methoxy-4-(4-methylpiperidine)furan-2(5H)-one Bromine and methoxy substituents; fused furanone Halogenation increases electrophilicity; furanone moiety enhances reactivity.

Substituent Effects

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small atomic radius increase lipophilicity and metabolic stability compared to hydroxyl groups, which improve solubility but reduce membrane permeability.
  • Methyl vs. Halogens : The methyl group in (2R,4R)-4-Fluoro-2-methylpiperidine provides steric hindrance without significant electronic effects, unlike halogens (e.g., Cl, Br), which enhance electrophilicity and intermolecular interactions.

Stereochemical Impact

The 2R,4R configuration ensures optimal spatial orientation for target binding. For example, in Example 323 (EP 4 374 877 A2), stereospecific fluorination in pyrrolo-pyridazine derivatives correlates with improved kinase inhibition. Similarly, the cis-configuration in 4-hydroxyproline is essential for collagen stability.

Physicochemical Properties

Property (2R,4R)-4-Fluoro-2-methylpiperidine 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate
Molecular Weight ~159.18 (estimated) Not reported 159.18
Melting Point Not reported Not reported Not reported
Solubility Moderate (lipophilic) Low (due to aromatic aldehyde) High (polar hydroxyl group)
Bioactivity Intermediate in drug synthesis Intermediate for coupling reactions Prodrug potential

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